N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-((3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide

Description

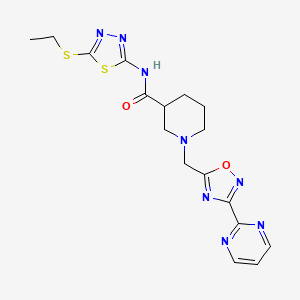

This compound is a heterocyclic hybrid featuring a 1,3,4-thiadiazole core substituted with an ethylthio group, a piperidine-3-carboxamide moiety, and a 1,2,4-oxadiazole ring linked to a pyrimidin-2-yl group. The ethylthio group may enhance lipophilicity, while the pyrimidine-oxadiazole component could facilitate π-π stacking interactions with biological targets. Synthesis likely involves multi-step heterocyclic condensation, as seen in analogous thiadiazole-carboxamide derivatives .

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N8O2S2/c1-2-28-17-23-22-16(29-17)21-15(26)11-5-3-8-25(9-11)10-12-20-14(24-27-12)13-18-6-4-7-19-13/h4,6-7,11H,2-3,5,8-10H2,1H3,(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMDJYPPISBVAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2CCCN(C2)CC3=NC(=NO3)C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N8O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-((3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological potential as an antimicrobial, anticancer, anticonvulsant, and anti-inflammatory agent.

Chemical Structure

The compound features a complex structure that includes a thiadiazole moiety and a pyrimidine ring, which contribute to its biological activity. The general formula can be represented as follows:

1. Antimicrobial Activity

Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. The presence of the thiadiazole ring enhances the compound's ability to inhibit various bacterial and fungal strains. For instance, a study demonstrated that specific derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .

2. Anticancer Properties

The anticancer effects of this compound have been investigated in several studies. The mechanism involves inducing apoptosis in cancer cells through the activation of caspase pathways. In vitro studies using the MDA-MB-231 breast cancer cell line reported an IC50 value significantly lower than that of standard chemotherapeutics like cisplatin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 3.3 |

| Cisplatin | MDA-MB-231 | 10 |

3. Anticonvulsant Activity

The anticonvulsant properties have been evaluated using the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) model. Compounds containing the thiadiazole scaffold have shown promising results in reducing seizure activity. In one study, a derivative exhibited a 74% inhibition rate compared to control substances .

4. Anti-inflammatory Effects

The anti-inflammatory potential of this compound was assessed through various assays measuring cytokine levels and nitric oxide production in macrophages. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with this compound .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiadiazole derivatives against clinical isolates of bacteria. Among them, this compound demonstrated superior activity with an MIC of 15 µg/mL against resistant strains.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments conducted on various cancer cell lines revealed that treatment with this compound led to increased levels of apoptotic markers such as cleaved PARP and caspase activation. This suggests that the compound effectively triggers programmed cell death in malignancies.

Scientific Research Applications

Antimicrobial Activity

ETPTA has been studied for its antimicrobial properties. A series of thiadiazole derivatives were synthesized and evaluated for their activity against various microorganisms. The results indicated that compounds with structural similarities to ETPTA exhibited significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Anticancer Potential

Research has also focused on the anticancer properties of thiadiazole derivatives, including ETPTA. In vitro studies have demonstrated that these compounds can inhibit the growth of cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). While none surpassed the efficacy of doxorubicin, certain derivatives showed promising cytotoxic effects . This suggests that ETPTA may contribute to the development of novel anticancer therapies.

Drug Development

The structural features of ETPTA make it a valuable scaffold for drug development. Its ability to interact with biological targets can be leveraged to design new drugs with enhanced efficacy and reduced side effects. Ongoing research aims to explore its mechanisms of action and optimize its pharmacological profiles .

Agrochemical Applications

ETPTA's potential extends into agrochemicals, where its derivatives have been evaluated for their effectiveness as pesticides and herbicides. The incorporation of thiadiazole and oxadiazole moieties has been linked to increased bioactivity against plant pathogens and pests. This positions ETPTA as a candidate for developing environmentally friendly agrochemical products .

Sensor Development

The unique chemical structure of ETPTA allows it to be explored in material science, particularly in the development of sensors. Its electronic properties can be harnessed to create sensitive devices capable of detecting specific analytes in various environments .

Catalysis

ETPTA may also play a role in catalysis due to its ability to facilitate chemical reactions under mild conditions. Research is ongoing to investigate its effectiveness as a catalyst in organic synthesis processes .

Summary of Research Findings

The following table summarizes key findings from recent studies on ETPTA:

Conclusion and Future Directions

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-((3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide represents a promising compound with diverse applications across pharmaceutical, agrochemical, and material science fields. Future research should focus on optimizing its biological activities, enhancing solubility for better application in drug formulations, and exploring novel synthetic pathways to develop more effective derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Thiadiazole Derivatives

- Pyridinyl vs. Pyrimidinyl-Oxadiazole Substituents: describes 5-pyridinyl-1,3,4-thiadiazole-2-carboxamides, where the pyridinyl group may enhance electron-withdrawing effects compared to the target compound’s pyrimidinyl-oxadiazole.

- Ethylthio vs. Isopropyl Thiadiazole Substituents :

The compound in (1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide) has a bulkier isopropyl group, which may reduce solubility compared to the target’s ethylthio substituent. However, the fluorophenyl group in could increase metabolic stability .

Carboxamide Linkage and Heterocyclic Moieties

- Piperidine vs. Piperidine derivatives are often associated with enhanced blood-brain barrier penetration .

- Oxadiazole vs. Benzamide Groups :

highlights N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives. The benzamide group in these compounds may confer higher crystallinity but lower solubility compared to the target’s oxadiazole-pyrimidine unit, which could improve aqueous stability .

Data Table: Structural and Functional Comparisons

Research Findings and Pharmacological Implications

- Synthetic Strategies : The target compound’s synthesis likely parallels methods in and , involving thiohydrazide intermediates and carboxamide coupling . The oxadiazole-pyrimidine group may require specialized cyclization steps, as seen in pyrimidine-based heterocycles .

- Bioactivity : Thiadiazole-carboxamides in exhibit acetylcholinesterase (AChE) inhibition (IC₅₀: 0.8–12.3 µM). The target’s pyrimidinyl-oxadiazole moiety may enhance AChE binding via π-π interactions, though experimental validation is needed .

- Solubility and Lipophilicity : The ethylthio group (logP ≈ 2.1 estimated) likely improves membrane permeability compared to the isopropyl group in (logP ≈ 2.8), but the fluorophenyl group in may confer greater metabolic stability .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the 1,3,4-thiadiazole and 1,2,4-oxadiazol-5-ylmethyl moieties in this compound?

- Methodology : The synthesis of thiadiazole derivatives often involves cyclization of thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. For oxadiazole formation, a common approach is the reaction of amidoximes with activated carbonyl groups (e.g., via cyclodehydration using POCl₃ or T3P®). For example, in related compounds, K₂CO₃-mediated alkylation of thiol-containing heterocycles (e.g., 1,3,4-oxadiazole-2-thiols) with chloromethyl precursors has been successful .

- Key Considerations : Monitor reaction progress via TLC, and optimize solvent systems (e.g., DMF for polar intermediates). Purification via recrystallization or column chromatography is typically required .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify characteristic signals, such as piperidine methylene protons (~δ 3.0–4.0 ppm), pyrimidinyl protons (δ 8.5–9.5 ppm), and thiadiazole sulfur-adjacent carbons (~δ 160–180 ppm) .

- IR : Detect C=N stretches (1600–1650 cm⁻¹) in oxadiazole/thiadiazole rings and amide C=O (~1650–1700 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with heterocyclic cleavage .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved for this compound?

- Methodology :

- Dynamic Effects : Assess tautomerism or rotational barriers (e.g., in piperidine or thioether groups) using variable-temperature NMR .

- DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (software: Gaussian, ORCA) to validate assignments .

- X-ray Crystallography : Resolve ambiguities by determining the solid-state structure, as done for analogous thiadiazole-oxadiazole hybrids .

Q. What strategies optimize the reaction yield of the piperidine-3-carboxamide linker during coupling reactions?

- Methodology :

- Activation of Carboxylic Acid : Use HATU or EDCI/HOBt for amide bond formation, ensuring stoichiometric control of the piperidine fragment .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for solubility, and evaluate microwave-assisted synthesis to reduce reaction time .

- Byproduct Analysis : Characterize side products (e.g., via LC-MS) to identify competing pathways (e.g., over-alkylation) .

Q. How can computational modeling predict the binding affinity of this compound to pyrimidine-targeted enzymes?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like dihydrofolate reductase (DHFR), leveraging pyrimidine’s role as a common pharmacophore .

- MD Simulations : Perform 100-ns simulations in explicit solvent (GROMACS) to assess stability of ligand-enzyme complexes .

- QSAR : Corrogate electronic parameters (HOMO/LUMO, logP) with bioactivity data from analogous compounds .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity between in vitro and in silico studies for this compound?

- Methodology :

- Assay Validation : Replicate in vitro assays (e.g., enzyme inhibition) under standardized conditions (pH, temperature) to rule out experimental variability .

- Metabolite Screening : Use LC-HRMS to identify potential prodrug activation or degradation products .

- Permeability Assessment : Measure logD and P-gp efflux ratios to evaluate bioavailability gaps .

Synthetic Route Optimization Table

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.